molecular formula C15H16ClN5S B15216608 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine CAS No. 92494-53-6

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine

Cat. No.: B15216608
CAS No.: 92494-53-6
M. Wt: 333.8 g/mol
InChI Key: ZITJURWWDLKJNF-UHFFFAOYSA-N
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Description

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic compound that belongs to the purine class of molecules This compound is characterized by the presence of a 2-chlorobenzylthio group attached to the purine ring system, which is further substituted with a propyl group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Propyl Group: The propyl group is introduced at the 9-position of the purine ring through alkylation reactions using propyl halides under basic conditions.

    Attachment of the 2-chlorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the 2-chlorobenzylthio group is attached to the purine core. This is typically achieved using 2-chlorobenzyl chloride and a thiol reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups, if present, converting them into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols and amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of nitro groups.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes involved in DNA replication.

    Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
  • 2-((2-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole

Uniqueness

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for medicinal and biological research, distinguishing it from other similar compounds that may lack these specific interactions.

Properties

CAS No.

92494-53-6

Molecular Formula

C15H16ClN5S

Molecular Weight

333.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-9-propylpurin-2-amine

InChI

InChI=1S/C15H16ClN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20)

InChI Key

ZITJURWWDLKJNF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N

Origin of Product

United States

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